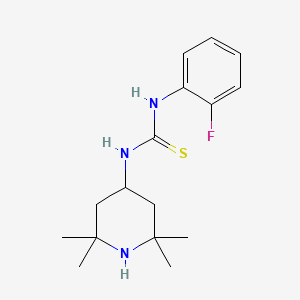
1-phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde oxime, also known as PTIO, is a chemical compound that is widely used in scientific research. It is a nitric oxide (NO) scavenger that has been shown to have a variety of biochemical and physiological effects.
作用機序
1-phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde oxime works by reacting with NO to form a stable nitroxide radical. This reaction effectively removes excess NO from the system and prevents it from causing oxidative damage. The reaction between 1-phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde oxime and NO is highly specific and does not react with other reactive oxygen species.
Biochemical and Physiological Effects
1-phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde oxime has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in a variety of animal models. It has also been shown to improve endothelial function and reduce blood pressure in hypertensive rats. Additionally, 1-phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde oxime has been shown to protect against ischemia-reperfusion injury in the heart and brain.
実験室実験の利点と制限
One of the advantages of using 1-phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde oxime in lab experiments is its specificity for NO. This allows researchers to selectively scavenge excess NO without affecting other reactive oxygen species. Additionally, 1-phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde oxime is relatively stable and can be stored for long periods of time. However, one limitation of using 1-phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde oxime is that it can be toxic at high concentrations. Researchers must carefully titrate the concentration of 1-phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde oxime to avoid toxicity.
将来の方向性
There are several future directions for research on 1-phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde oxime. One area of interest is the development of new NO scavengers that are more effective and less toxic than 1-phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde oxime. Additionally, researchers are exploring the use of 1-phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde oxime in the treatment of various diseases, including hypertension, diabetes, and neurodegenerative diseases. Finally, researchers are investigating the use of 1-phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde oxime as a tool for studying the role of NO in various physiological processes.
Conclusion
In conclusion, 1-phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde oxime is a widely used NO scavenger that has a variety of biochemical and physiological effects. Its specificity for NO makes it a valuable tool for studying the role of NO in various physiological processes. While there are some limitations to its use, 1-phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde oxime has proven to be a valuable tool for researchers in the field of oxidative stress and inflammation.
合成法
The synthesis of 1-phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde oxime involves the reaction of 1-phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde with hydroxylamine hydrochloride. The reaction is typically carried out in ethanol or methanol at room temperature for several hours. The resulting product is purified by recrystallization or column chromatography.
科学的研究の応用
1-phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde oxime is widely used in scientific research as a NO scavenger. NO is a signaling molecule that plays a critical role in a variety of physiological processes, including vasodilation, neurotransmission, and immune function. However, excessive production of NO can lead to oxidative stress and tissue damage. 1-phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde oxime is used to scavenge excess NO and prevent oxidative damage.
特性
IUPAC Name |
(NE)-N-[(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3OS/c18-15-9-11-10-17(12-5-2-1-3-6-12)16-14(11)13-7-4-8-19-13/h1-10,18H/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXCUCUMTJPZPEM-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CS3)C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CS3)/C=N/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-{[1-Phenyl-3-(thiophen-2-YL)-1H-pyrazol-4-YL]methylidene}hydroxylamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2,2-dimethylpropanoyl)amino]-N-(2-furylmethyl)benzamide](/img/structure/B5730195.png)
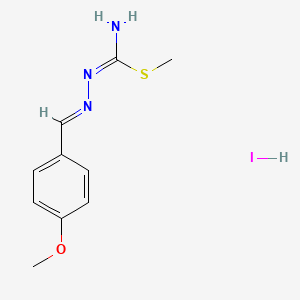
![N-{4-[(4-fluorobenzyl)oxy]phenyl}acetamide](/img/structure/B5730213.png)
![cyclohexyl 5-[(2-methoxyphenoxy)methyl]-2-furoate](/img/structure/B5730215.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-5-isobutyl-3-isoxazolecarboxamide](/img/structure/B5730227.png)

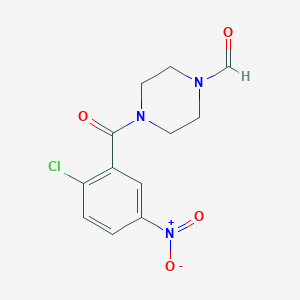
![N-[2-(aminocarbonyl)phenyl]-3,4-dimethylbenzamide](/img/structure/B5730246.png)

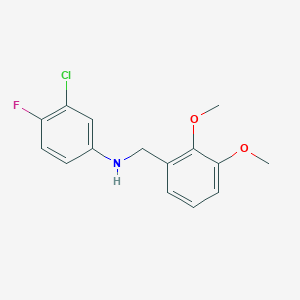
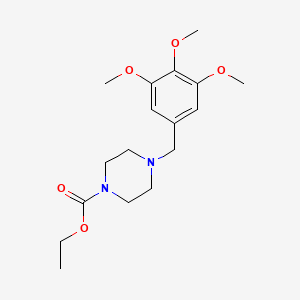
![N-[2-(4-isobutyryl-1-piperazinyl)ethyl]-2-methylpropanamide](/img/structure/B5730288.png)
